molecular formula C14H13BrN2O2S2 B2587878 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 391224-27-4

2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2587878
CAS No.: 391224-27-4
M. Wt: 385.29
InChI Key: YRFODQHQGYADSI-UHFFFAOYSA-N
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Description

2-(5-Bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 330190-39-1) is a synthetic small molecule with the molecular formula C15H15BrN2O2S2 and a molecular weight of 399.33 g/mol . This compound belongs to the 2-aminothiophene class of heterocycles, a scaffold renowned for its diverse array of pharmacological properties and significant interest in medicinal chemistry research . The core tetrahydrobenzo[b]thiophene structure is synthetically accessible via the versatile Gewald reaction, which allows for the generation of complex, pharmacologically relevant heterocyclic systems . Researchers are exploring derivatives of this chemical class as modulators for various biological targets. Specifically, 2-aminothiophene-based compounds have been identified as a promising new class of positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target for type 2 diabetes therapy . Furthermore, related 4,5,6,7-tetrahydro-benzothiophene derivatives have been investigated as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for autoimmune and inflammatory diseases, as well as certain cancer types . The broader family of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives has also been studied for potential cytostatic, antitubercular, and anti-inflammatory activities, highlighting the research value of this chemical space . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S2/c15-10-6-5-9(20-10)13(19)17-14-11(12(16)18)7-3-1-2-4-8(7)21-14/h5-6H,1-4H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFODQHQGYADSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to amide formation with an appropriate amine to yield 5-bromothiophene-2-amido. The next step involves the cyclization of this intermediate with a benzothiophene derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, modulating their function. For example, it may inhibit enzyme activity or interfere with DNA replication. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Electronic Comparisons
  • N-(4-Methylphenyl) Derivative (Compound I in ):
    Substituted with a 4-methylphenyl group, this compound exhibits antibacterial and antifungal activities. The methyl group contributes to lipophilicity, enhancing membrane permeability but reducing electrophilic reactivity compared to the brominated analog .

  • However, its smaller atomic radius compared to bromine may limit hydrophobic interactions in enzyme binding pockets .
  • CID 2862078 (): A structurally related compound with a thiophene-2-carbonylamino substituent.

Key Findings :

  • The brominated derivative shows broader predicted activity (anticancer, antimycobacterial) due to bromine’s electron-withdrawing effects, which stabilize transition states in enzyme inhibition .
  • Fluorinated derivatives excel in tyrosinase inhibition due to fluorine’s hydrogen-bonding capacity, critical for interacting with active-site histidine residues .
  • Thiophene-2-carbonylamino analogs (e.g., CID 2862078) demonstrate high potency in modulating neurotransmitter receptors, attributed to their planar structure and optimal steric fit .
Crystallographic and Stability Data
  • Crystal Packing :
    Bromine’s large atomic radius disrupts π-π stacking in the benzothiophene core, unlike fluorinated or methylated derivatives, which form tighter crystalline networks .
  • Stability : Brominated compounds show higher thermal stability (decomposition >250°C) compared to chlorinated analogs (~200°C), as observed in related thiophene-carboxamides .

Biological Activity

The compound 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that belongs to the class of thiophene derivatives. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular Formula C14H13BrN2O2S2
Molecular Weight 357.29 g/mol
Functional Groups Amido, Carboxamide, Thiophene

The primary target for 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the Kinesin-like protein KIF11 , which plays a crucial role in cell division. The interaction with KIF11 is believed to alter its function and disrupt normal cellular processes. This mechanism suggests potential applications in cancer therapy due to its ability to inhibit cell proliferation by affecting mitotic spindle formation.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Case Study 1: Anticancer Efficacy

A study investigated the effects of various thiophene derivatives on cancer cell lines. The results indicated that compounds with similar structures to 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited IC50 values ranging from 10 µM to 30 µM against breast cancer cells. The mechanism was attributed to the inhibition of KIF11 activity.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), a related thiophene derivative demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. Although specific data for the brominated variant are not available, it is hypothesized that it may exhibit similar anti-inflammatory effects due to structural similarities .

Case Study 3: Antimicrobial Testing

A preliminary screening against common bacterial strains revealed that thiophene derivatives could inhibit bacterial growth effectively. While specific data for this compound are pending publication, related compounds have shown promising results in antimicrobial assays .

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